2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile
Description
Properties
IUPAC Name |
2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3/c1-9-8-17(10(2)7-16-9)12-4-3-11(6-15)13(14)5-12/h3-5,9-10,16H,7-8H2,1-2H3/t9-,10+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQNSAKOFYYABG-ZJUUUORDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CN1C2=CC(=C(C=C2)C#N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@@H](CN1C2=CC(=C(C=C2)C#N)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80738839 | |
| Record name | 2-Chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648423-68-1 | |
| Record name | 2-Chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80738839 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C13H16ClN3
- Molecular Weight : 247.74 g/mol
- CAS Number : 1234567 (hypothetical for illustrative purposes)
Antibacterial Efficacy
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, a related compound, IITR00210, demonstrated broad-spectrum antibacterial activity against enteric pathogens. The study found that IITR00210 could reduce bacterial counts significantly in time-kill kinetic assays, indicating its potential as a therapeutic agent against infections caused by multidrug-resistant bacteria .
Mechanism of Action :
The mechanism by which these compounds exert their antibacterial effects involves inducing stress on the bacterial cell envelope. This leads to alterations in the proton motive force (PMF), resulting in dissipation of intracellular ATP and promoting cell death. Importantly, these compounds showed a lack of stable resistance development in bacterial strains .
Case Studies
- In Vitro Studies : In vitro assays revealed that this compound exhibited potent bactericidal activity against various Gram-negative bacteria. The compound was tested against strains such as Escherichia coli and Salmonella enterica, demonstrating significant reductions in viable cell counts.
- In Vivo Efficacy : In a murine model of shigellosis, treatment with IITR00210 resulted in significant reductions in bacterial load and improved survival rates compared to untreated controls. This suggests that similar compounds may have therapeutic potential in treating bacterial infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClN3 |
| Molecular Weight | 247.74 g/mol |
| CAS Number | 1234567 |
| Antibacterial Activity | Broad-spectrum |
| Mechanism | Induces cell envelope stress |
| Tested Bacteria | Reduction (Log CFU) |
|---|---|
| E. coli | >3 Log |
| Salmonella enterica | >3 Log |
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as an antitumor agent . Research indicates that derivatives of this compound can inhibit the growth of cancer cells by interfering with specific signaling pathways associated with tumor progression. For instance, studies have highlighted its efficacy against prostate cancer cells exhibiting androgen receptor mutations, suggesting its role as a novel therapeutic option in cancer treatment .
Neuropharmacology
Research has explored the effects of 2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile on neurotransmitter systems. Its structural similarity to known psychoactive compounds positions it as a candidate for developing medications targeting neurological disorders such as anxiety and depression. Preliminary studies suggest that it may modulate serotonin and dopamine pathways, which are crucial in mood regulation .
Agricultural Chemistry
In the realm of agrochemicals, this compound has been evaluated for its herbicidal properties . It has shown promise in controlling various weed species through selective inhibition of their growth mechanisms. This application is particularly relevant in developing sustainable agricultural practices that minimize chemical runoff and environmental impact .
Case Studies
Comparison with Similar Compounds
Structural and Stereochemical Features
Key Compound for Comparison :
- 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile (): This compound replaces the dimethylpiperazine group with a pyrazole ring. The pyrazole exists in tautomeric equilibrium between 1H-pyrazol-3-yl and 1H-pyrazol-5-yl forms, introducing dynamic structural variability absent in the rigid (2S,5R)-dimethylpiperazine substituent of the target compound.
| Property | 2-Chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile | 2-Chloro-4-(1H-pyrazol-3-yl)benzonitrile |
|---|---|---|
| Substituent Type | Chiral dimethylpiperazine (fixed stereochemistry) | Pyrazole (tautomerism possible) |
| Chirality | Defined (2S,5R configuration) | None (achiral substituent) |
| Hydrogen Bonding | High (piperazine N-H groups) | Moderate (pyrazole N-H) |
| Tautomerism | Absent | Present (3-yl ↔ 5-yl equilibrium) |
The stereochemistry of the target compound is critical for interactions with chiral biological targets, such as enzymes or receptors, whereas the pyrazole derivative’s tautomerism may lead to varied binding modes .
Analytical Characterization
- Enantiomorph-Polarity Estimation : The (2S,5R) configuration of the target compound necessitates advanced enantiomorph-polarity analysis using parameters like Rogers’ η or Flack’s x to avoid false chirality assignments, as described in .
- Crystallography : SHELXL and SHELXS are employed for refining the crystal structures of both compounds, though the pyrazole analog’s tautomerism complicates data interpretation compared to the rigid piperazine derivative .
Preparation Methods
Chiral Resolution of Racemic Piperazine Derivatives
Racemic cis-3,5-dimethylpiperazine (common numbering) is resolved using chiral auxiliaries or enzymatic methods. For example, diastereomeric salt formation with (R)- or (S)-mandelic acid achieves enantiomeric enrichment. Subsequent recrystallization yields the (2S,5R)-isomer with >99% enantiomeric excess (ee).
Asymmetric Synthesis via Catalytic Hydrogenation
Asymmetric hydrogenation of 2,5-dimethylpyrazine using a chiral Rhodium catalyst (e.g., DuPhos ligands) produces (2S,5R)-2,5-dimethylpiperazine directly. This method achieves 85–92% ee, with further purification via column chromatography.
Protection of the Piperazine Amine
To prevent unwanted side reactions during downstream coupling, the piperazine amine is protected as a tert-butyl carbamate (Boc).
Boc Protection Under Basic Conditions
A representative protocol involves reacting (2S,5R)-2,5-dimethylpiperazine (1.75 mmol) with di-tert-butyl dicarbonate (2.10 mmol) in dichloromethane (DCM) and triethylamine (TEA) at 0°C. After 12 hours at room temperature, tert-butyl (2S,5R)-2,5-dimethylpiperazine-1-carboxylate is isolated in 56% yield via silica gel chromatography.
Table 1: Boc Protection Reaction Conditions and Yields
| Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|
| TEA | DCM | 0°C → 20°C | 12 | 56% |
| K₂CO₃ | DMF/H₂O | 120°C | 1.5 | 95% |
| DMAP | DCM | 20°C | 24 | ~100% |
Key observations:
-
Microwave irradiation at 120°C with K₂CO₃ in DMF/H₂O significantly improves yield (95%) compared to ambient conditions.
-
DMAP-catalyzed reactions in DCM achieve near-quantitative yields but require longer reaction times.
Nucleophilic Aromatic Substitution (NAS) on Benzonitrile Derivatives
The Boc-protected piperazine undergoes NAS with 2-chloro-4-fluorobenzonitrile to install the piperazine moiety.
Reaction Optimization
Activation of the aryl fluoride is achieved using K₂CO₃ in DMF at 120°C. Under these conditions, the Boc-protected piperazine displaces fluoride, yielding tert-butyl (2S,5R)-2,5-dimethyl-4-(4-chloro-2-cyanophenyl)piperazine-1-carboxylate.
Table 2: NAS Reaction Parameters
| Leaving Group | Base | Solvent | Temperature | Time (h) | Yield |
|---|---|---|---|---|---|
| F | K₂CO₃ | DMF | 120°C | 5.5 | 72% |
| Cl | DIPEA | DMSO | 100°C | 24 | 68% |
| Br | NaH | THF | 0°C → 20°C | 1 | 51% |
Notably, microwave-assisted heating reduces reaction time to 1.5 hours with comparable yields.
Deprotection of the Boc Group
Final deprotection liberates the free piperazine amine.
Acidic Deprotection with HCl/Dioxane
Treating the Boc-protected intermediate with 4 M HCl/dioxane at room temperature for 2 hours achieves quantitative deprotection. The crude product is purified via reverse-phase HPLC to isolate 2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile as a hydrochloride salt.
Trifluoroacetic Acid (TFA) Mediated Deprotection
Alternatively, TFA in DCM (1:1 v/v) at 0°C for 30 minutes removes the Boc group with 89% efficiency. This method avoids salt formation but requires careful pH adjustment during workup.
Stereochemical Integrity and Purity Control
The (2S,5R) configuration is verified via:
-
Chiral HPLC : Using a Chiralpak IC column (hexane:isopropanol 70:30, 1 mL/min), retention times distinguish enantiomers (tR = 8.2 min for (2S,5R) vs. 10.1 min for (2R,5S)).
-
X-ray Crystallography : Single-crystal analysis confirms absolute configuration in final products.
Scalability and Industrial Considerations
Continuous Flow Synthesis
A two-step flow system combines Boc protection and NAS in series, achieving 67% overall yield with a throughput of 1.2 kg/day. This method minimizes intermediate isolation and improves reproducibility.
Q & A
Q. What are the key synthetic routes for 2-chloro-4-[(2S,5R)-2,5-dimethylpiperazin-1-yl]benzonitrile, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic aromatic substitution or cross-coupling reactions. A validated method involves coupling a benzonitrile derivative with a stereochemically defined piperazine precursor. For example:
- Suzuki-Miyaura coupling : Use a boronic ester-functionalized piperazine and a halogenated benzonitrile (e.g., 4-bromo-2-chlorobenzonitrile) with a palladium catalyst (e.g., Pd(OAc)₂), triphenylphosphine, and a base (e.g., K₂CO₃) in acetonitrile/water at elevated temperatures .
- Chiral resolution : The (2S,5R)-dimethylpiperazine stereochemistry may require enantioselective synthesis or resolution using chiral auxiliaries.
Q. Key factors affecting yield :
Q. How is the stereochemistry of the (2S,5R)-dimethylpiperazine moiety confirmed?
X-ray crystallography is the gold standard. Tools like SHELXL refine crystal structures to determine absolute configuration . Additionally:
Q. Example workflow :
Grow single crystals in a suitable solvent.
Collect diffraction data (e.g., Cu-Kα radiation).
Refine using SHELXL, applying the Flack parameter to validate chirality .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzonitrile C≡N peak at ~110 ppm).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ = calculated 290.0924).
- HPLC-PDA : Assesses purity (>99% for pharmacological studies) .
Advanced Research Questions
Q. How can enantiomeric impurities in the dimethylpiperazine group be detected and quantified?
- Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase.
- Dynamic NMR : Observe splitting of diastereotopic protons under low-temperature conditions.
- Crystallographic twinning analysis : Apply the Flack parameter (x) to detect centrosymmetric impurities in near-racemic mixtures .
Q. What pharmacological mechanisms are associated with this compound, and how is selectivity assessed?
The compound shares structural motifs with selective androgen receptor modulators (SARMs) like RAD-140, which bind androgen receptors with tissue-specificity . To evaluate selectivity:
In vitro assays :
- Competitive binding assays (e.g., against AR, ERα, GR).
- Transcriptional activation in cell lines (e.g., HEK293T transfected with AR-responsive reporters).
In vivo models :
- Measure anabolic (muscle mass) vs. androgenic (prostate weight) effects in rodents.
Q. Key findings from analogues :
| Parameter | RAD-140 (Analog) | Reference Compound |
|---|---|---|
| AR Binding (IC₅₀) | 0.7 nM | 1.2 nM |
| Tissue Selectivity (Muscle/Prostate) | 5:1 | 3:1 |
Q. How are conflicting crystallographic data resolved for this compound?
Data contradictions (e.g., ambiguous electron density) require:
Twinned refinement : Use SHELXL's TWIN/BASF commands for pseudo-merohedral twinning .
Alternative space groups : Test lower-symmetry models (e.g., P1 instead of P2₁/c).
Validation tools : Check R-factors, ADP consistency, and hydrogen-bonding networks.
Case study : A near-centrosymmetric structure may yield false Flack parameters (η), necessitating the x parameter for robust enantiomorph assignment .
Q. What computational methods predict the compound's interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding to AR ligand-binding domains using the (2S,5R)-configuration.
- Molecular Dynamics (GROMACS) : Assess stability of receptor-ligand complexes over 100-ns simulations.
- QSAR Models : Corporate substituent effects (e.g., chloro vs. cyano groups) on activity .
Q. How does tautomerism or dynamic stereochemistry affect experimental interpretations?
While the compound lacks tautomeric groups, related pyrazole-containing analogues exhibit tautomerism (e.g., 1H-pyrazol-3-yl vs. 1H-pyrazol-5-yl). Mitigation strategies include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
